
Chromium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium(III) is a chemical element that is essential for human health. It is a trace mineral that is required for the metabolism of carbohydrates, proteins, and fats. Chromium(III) is also involved in insulin signaling, which is important for the regulation of blood sugar levels.
科学的研究の応用
Biological Significance and Health Implications
Chromium(III), a transition metal, has drawn attention due to its controversial nature in biology and health. It's not considered an essential micronutrient, but its pharmacological effects are noteworthy. Research delves into the biochemical, physiological, and toxic properties of chromium salts and chelates. The influence of chromium on carbohydrate and lipid metabolism, body composition, lean body mass, sports performance, cognitive and affective disorders, and its safety in supplements have been critically analyzed (Piotrowska et al., 2017).
Bioremediation Technologies
Chromium contamination, particularly from industrial activities, has spurred extensive research into remediation methods. Bioremediation offers an eco-friendly approach, causing minimal disturbance and generating less secondary pollution. This review addresses the chemical properties of chromium, its sources of pollution, environmental impact, and toxicological effects, while discussing various bioremediation techniques and their underlying mechanisms, such as biosorption, bioaccumulation, complexation, and reduction of chromium(VI) to chromium(III), thus decreasing its toxicity and environmental impact (Xia et al., 2019).
Environmental and Biological Interactions
Chromium's presence in the environment has led to the development of microorganisms and plants capable of tolerating high levels of chromium compounds. The interactions of chromium with these biological entities involve diverse resistance mechanisms, including biosorption, reduced accumulation, and efflux. These systems are potential tools for bioremediation of chromium pollution, underlining the importance of understanding these interactions for developing effective cleanup technologies (Cervantes et al., 2001).
Chromium(III) in Catalysis
In the realm of catalysis, chromium(III) has shown efficacy as a recyclable catalyst for the selective oxidation of sulfides to sulfoxides, offering a promising route for various industrial applications and highlighting its versatile role in chemical transformations (Supale & Gokavi, 2008).
Complexation with Natural Organic Matter
Understanding the coordination chemistry and stability of chromium(III) complexes with natural organic matter (NOM) is crucial for assessing chromium speciation in various environments. The complexation behavior of chromium(III) with NOM, influenced by factors like pH and the presence of other metals, plays a significant role in determining its mobility and bioavailability in soil and water systems (Gustafsson et al., 2014).
特性
CAS番号 |
16065-83-1 |
|---|---|
製品名 |
Chromium(III) |
分子式 |
Cr+3 |
分子量 |
51.996 g/mol |
IUPAC名 |
chromium(3+) |
InChI |
InChI=1S/Cr/q+3 |
InChIキー |
BFGKITSFLPAWGI-UHFFFAOYSA-N |
SMILES |
[Cr+3] |
正規SMILES |
[Cr+3] |
melting_point |
1900°C |
その他のCAS番号 |
16065-83-1 7440-47-3 |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



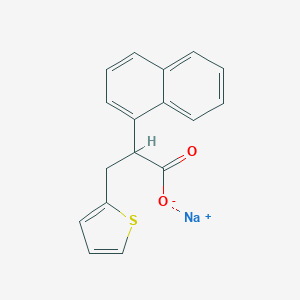
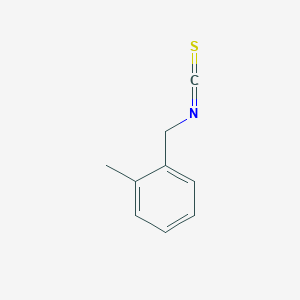
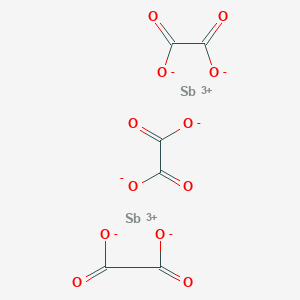

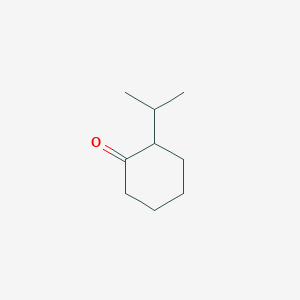
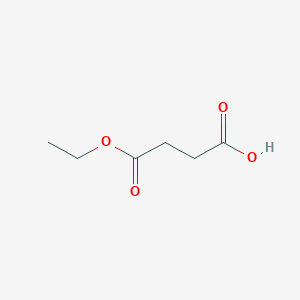
![2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one](/img/structure/B93571.png)

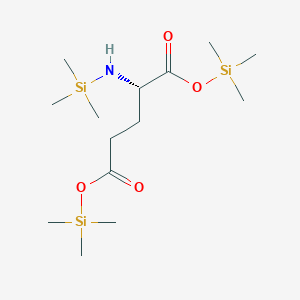
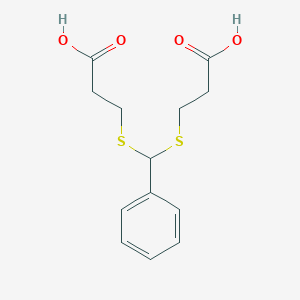
![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)
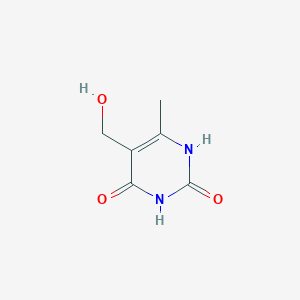
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)
